![molecular formula C11H15NO3 B1441364 (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid CAS No. 878011-67-7](/img/structure/B1441364.png)
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid
Overview
Description
“4-(4-Methoxyphenyl)butyric acid” is an organic carboxylic acid . Its molecular formula is C11H14O3 and it has a molecular weight of 194.2271 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “4-(4-Methylphenyl)-4-oxobutanoic acid” can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride .Molecular Structure Analysis
The IUPAC Standard InChI for “4-(4-Methoxyphenyl)butyric acid” is InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methoxyphenyl)butyric acid” include a molecular weight of 194.2271 .Scientific Research Applications
Protein Synthesis and Metabolism
This compound, being an amino acid derivative, plays a crucial role in the synthesis of proteins. It can act as a building block for peptides and proteins, which are essential for various biological processes. In metabolic pathways, it may serve as a precursor for the synthesis of secondary metabolites, which have diverse biological activities .
Therapeutic Agent Development
Researchers are exploring the therapeutic potential of amino acid derivatives in medicine. They could be used to treat diseases such as cancers and inflammations due to their role in the synthesis of bioactive molecules. Their metabolites, like polyamines or serotonin, could be harnessed for developing new drugs .
Antibacterial Applications
The structural similarity of this compound to natural amino acids suggests it could be used to develop new antibacterial agents. By mimicking natural substrates, it could inhibit bacterial growth or disrupt essential bacterial processes .
Enzyme Function Studies
Amino acids and their derivatives are often used to study enzyme functions. They can act as substrates or inhibitors for various enzymes, helping to elucidate the mechanisms of action and the role of enzymes in different physiological processes .
Nutritional Supplements
Given its role in protein synthesis, (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid could be investigated as a nutritional supplement. It might enhance muscle function or provide support in conditions like sarcopenia, where muscle wasting is a concern .
Chemical Biology Probes
In chemical biology, such compounds are valuable as probes to study biological systems. They can help in understanding cell signaling, gene expression, and the synthesis of hormones, contributing to our knowledge of cellular homeostasis .
Mass Spectrometry
Innovative mass spectrometry techniques could utilize this compound to improve the sensitivity and throughput of assays. It could be part of a matrix or a standard for calibrating instruments used in translational omics research .
Future Directions
properties
IUPAC Name |
(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFGGKZIKRIFE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722874 | |
Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |
CAS RN |
878011-67-7 | |
Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.